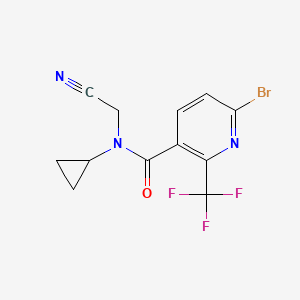![molecular formula C9H20ClNO B3003047 (2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride CAS No. 2126143-43-7](/img/structure/B3003047.png)
(2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride" is a chiral pyrrolidine derivative that is of interest in the field of synthetic organic chemistry. Pyrrolidine derivatives are often used as intermediates in the synthesis of various pharmacologically active compounds and have been the subject of numerous studies due to their relevance in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and the use of chiral auxiliaries to achieve the desired stereochemistry. For example, the synthesis of a related compound, (2R,3S)-2-[(1S)-3-(benzyloxy)-1-(tert-butyldimethylsilyloxymethyl)propyl]-3-phenylhexahydropyridine, was achieved in nine steps using chiral auxiliaries for stereocontrol . Another study describes a general method for asymmetric synthesis of 2-substituted pyrrolidines, which could potentially be applied to the synthesis of "(2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride" .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The stereochemistry of these compounds is crucial for their biological activity and interactions with other molecules. For instance, the crystal structure of a related compound, (2S,3R,4R)-1-tert-butoxycarbonyl-3-hydroxy-2-(2′-methylallyl)-4-methylproline methyl ester, was determined to have an envelope conformation of the pyrrolidine ring . Similarly, the absolute structure of (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate was determined using diffraction and theoretical calculations .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including reductive cyclization, deprotection, and metathesis reactions. For example, reductive cyclization of gamma-chloro-N-tert-butanesulfinyl ketimines was used to synthesize N-tert-butanesulfinyl-2-substituted pyrrolidines . The metathesis reaction of bis(tetrahydrofuran)lithium 2,5-di(tert-butyl)pyrrolide with tris(trimethylsilyl)-methylzinc chloride resulted in a compound with a pyrrolide ligand bridging zinc atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. For instance, the presence of tert-butyl groups can increase the steric bulk and affect the compound's reactivity and physical properties . The stability of pyrrolidine nitroxides to reduction was also studied, which is important for their potential use in biological systems .
Wissenschaftliche Forschungsanwendungen
1. Crystallography and Coordination Chemistry
The enantiopure coordination properties of related pyrrolidine derivatives are significant in crystallography. A study by Wang and Englert (2019) on a similar compound, (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, revealed its role as an enantiopure coordination partner for cations. Despite minimal resonant scattering, its absolute structure was ascertained using diffraction, CD spectroscopy, and theoretical calculations (Wang & Englert, 2019).
2. Synthesis of Pyrrolidine Azasugars
Pyrrolidine derivatives play a crucial role in the synthesis of pyrrolidine azasugars, which are important in medicinal chemistry. Huang Pei-qiang (2011) reported an efficient synthesis of a key intermediate for pyrrolidine azasugars using a compound derived from (2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride (Huang, 2011).
3. Cognition-Enhancing Properties
Studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a related pyrrolidine derivative, have shown positive effects in cognitive enhancement. Lin et al. (1997) explored its use in rodent and primate models, noting its reduced propensity to activate peripheral ganglionic type receptors, suggesting potential applications in treating cognitive disorders (Lin et al., 1997).
4. Antioxidant Applications
Pyrrolidine derivatives containing sterically hindered phenol fragments exhibit interesting redox properties. Osipova et al. (2011) found that these derivatives undergo irreversible oxidation, forming a stable phenoxy radical, suggesting their potential as antioxidant agents (Osipova et al., 2011).
Eigenschaften
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxymethyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)11-7-8-5-4-6-10-8;/h8,10H,4-7H2,1-3H3;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZOGCBGYVDNTR-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1CCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H]1CCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

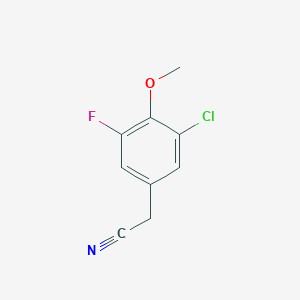
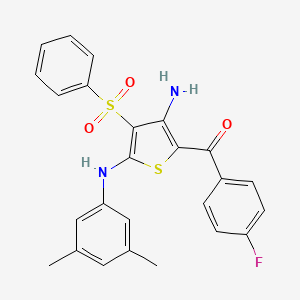
![5-{1-[(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3002968.png)
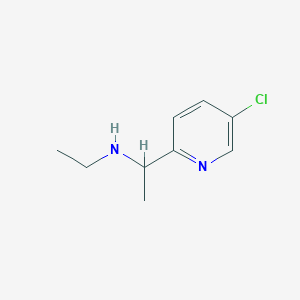
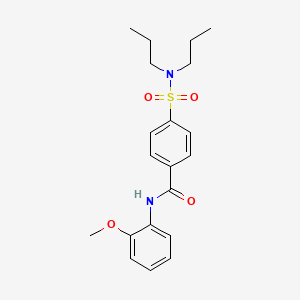
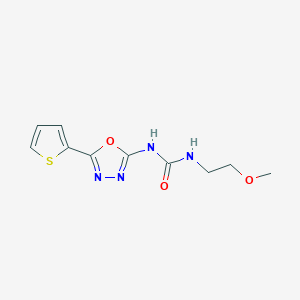
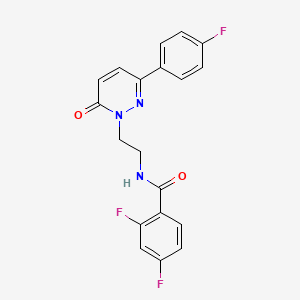
![N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B3002974.png)

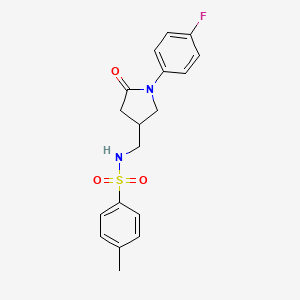
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3002981.png)
![5-((5-Bromothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3002983.png)
